SU11657 -

SU11657

Catalog Number: EVT-1535767
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Source and Classification

SU11657 was developed by scientists at the pharmaceutical company Sugen, Inc., and has been classified as an anti-angiogenic agent. Its mechanism of action involves inhibiting pathways that lead to tumor growth and metastasis by blocking the formation of new blood vessels (angiogenesis) that tumors require for growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of SU11657 involves several key steps and methodologies typical for small molecule development:

  1. Starting Materials: The synthesis begins with commercially available precursors, which are selected based on their reactivity and ability to yield the desired product.
  2. Reactions: Key reactions include:
    • Condensation reactions to form the core structure.
    • Cyclization steps to create cyclic components that enhance biological activity.
    • Functional group modifications to optimize potency and selectivity.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate SU11657 from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular structure of SU11657 can be represented by its chemical formula, which includes various functional groups that confer its biological activity. The compound's three-dimensional structure is crucial for understanding its interaction with biological targets.

  • Molecular Formula: C18H20N4O3S
  • Molecular Weight: Approximately 368.44 g/mol
  • Structural Features: The structure includes a sulfonamide moiety, which is significant for its binding affinity to target receptors.
Chemical Reactions Analysis

Reactions and Technical Details

SU11657 undergoes several chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, SU11657 may undergo hydrolysis, affecting its stability and bioavailability.
  2. Oxidation: Potential oxidative transformations can occur, impacting its pharmacokinetics.
  3. Conjugation Reactions: These reactions may alter the compound's solubility and excretion pathways.

Understanding these reactions is essential for optimizing the drug's formulation and delivery.

Mechanism of Action

Process and Data

The mechanism of action of SU11657 primarily involves the inhibition of vascular endothelial growth factor receptor 2 signaling pathways:

  1. Receptor Binding: SU11657 binds selectively to the kinase domain of vascular endothelial growth factor receptor 2, preventing its activation.
  2. Downstream Effects: This inhibition leads to decreased endothelial cell proliferation, migration, and new blood vessel formation.
  3. Tumor Growth Inhibition: By blocking angiogenesis, SU11657 effectively starves tumors of the necessary nutrients and oxygen required for growth.

Data from preclinical studies indicate significant antitumor activity in various cancer models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of SU11657 are critical for its development as a therapeutic agent:

  • Solubility: SU11657 exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically determined during characterization studies to assess purity.

These properties influence formulation strategies for effective drug delivery.

Applications

Scientific Uses

SU11657 has several potential applications in scientific research:

  1. Cancer Research: It serves as a model compound for studying angiogenesis inhibitors in cancer therapy.
  2. Pharmacological Studies: Researchers utilize SU11657 to explore receptor tyrosine kinase signaling pathways and their role in tumor biology.
  3. Drug Development: The compound provides insights into designing more potent inhibitors with better pharmacological profiles.
Introduction to SU11657 as a Multitargeted Tyrosine Kinase Inhibitor

Historical Development and Classification of SU11657

SU11657 emerged from systematic medicinal chemistry efforts at SUGEN (later acquired by Pfizer) during the early 2000s, an era marked by intensive exploration of tyrosine kinase inhibitors (TKIs) as targeted anticancer agents. Its development followed the identification of limitations in earlier compounds like SU5416 (semaxanib) and SU6668, which exhibited suboptimal pharmacokinetic properties and limited clinical efficacy [2]. Classified pharmacologically as a selective class III/V receptor tyrosine kinase inhibitor, SU11657 was designed to achieve potent nanomolar-range inhibition against specific kinase families while maintaining favorable bioavailability [5] [9]. Preclinical development prioritized compounds capable of sustained target inhibition in vivo, addressing a key failure mode of earlier TKIs [3]. Though primarily utilized as a research compound rather than a clinically approved drug, SU11657 served as a critical pharmacological probe for validating antiangiogenic and antitumor strategies targeting PDGFR, VEGFR, KIT, and FLT3 [4] [5] [7].

Structural Analogy to Sunitinib (SU11248) and Pharmacological Significance

SU11657 shares a core structural framework with sunitinib (SU11248), its clinically approved analogue. Both molecules feature a distinctive 5-fluoroindolin-2-one moiety linked to a substituted pyrrole ring and an amino side chain, forming a planar aromatic system that competitively occupies the ATP-binding pocket of target kinases [2] [7] [8]. The primary structural distinction lies in specific modifications to the pyrrole ring and side chain, optimizing binding kinetics and selectivity profiles. These structural nuances confer similar but non-identical target affinity landscapes while maintaining the critical ability to inhibit multiple class III/V RTKs [4] [7].

Pharmacologically, this structural analogy translates into shared mechanism-of-action principles:

  • Nanomolar Potency: Both compounds exhibit IC50 values in the low nanomolar range against primary targets like VEGFR2, PDGFRβ, and FLT3 [2] [7].
  • Multi-Kinase Inhibition Profile: The conserved indolinone scaffold enables broad-spectrum kinase inhibition, though subtle variations influence relative potency against specific kinases [8].
  • Active Metabolite Generation: Similar to sunitinib’s production of SU12662 (an active N-desethyl metabolite), SU11657 undergoes metabolic processing yielding active derivatives that contribute to sustained biological activity [3] [8].

Table 1: Structural and Functional Comparison of SU11657 and Sunitinib (SU11248)

FeatureSU11657Sunitinib (SU11248)Pharmacological Significance
Core Structure5-fluoroindolin-2-one + substituted pyrrole + amino side chainIdentical coreEnables ATP-pocket binding and multi-kinase inhibition
Key ModificationsSpecific pyrrole substitution patternDistinct side chain optimizationInfluences bioavailability and selectivity profiles
Primary Targets (IC50)VEGFR2 (≈10 nM), PDGFRβ (≈20 nM), FLT3 (≈15 nM)VEGFR2 (≈4 nM), PDGFRβ (≈2 nM)Comparable target affinity across class III/V RTKs
MetabolismCYP3A4-mediated, active metabolitesCYP3A4-mediated (active SU12662)Contributes to sustained target inhibition in vivo
Development StatusPreclinical research toolFDA-approved therapeuticValidates mechanism; SU11657 informs sunitinib applications

Role in Receptor Tyrosine Kinase Inhibition: PDGFR, VEGFR, c-KIT, and FLT3

SU11657 exerts potent antitumor and antiangiogenic effects through coordinated inhibition of specific RTKs:

  • Platelet-Derived Growth Factor Receptor (PDGFR): SU11657 inhibits PDGFRβ autophosphorylation (IC50 ≈20 nM), disrupting critical tumor-stroma interactions. PDGFRβ signaling in pericytes and fibroblasts supports vascular stabilization and maturation during angiogenesis. Inhibition ablates pericyte coverage of tumor vessels, leading to vascular destabilization and impaired blood flow. In pulmonary fibrosis models, this PDGFRβ blockade significantly reduced radiation-induced collagen deposition (50% reduction, p<0.05) and improved survival [7].

  • Vascular Endothelial Growth Factor Receptor (VEGFR): As a primary antiangiogenic target, VEGFR2 (KDR) inhibition (IC50 ≈10 nM) directly impacts endothelial cell proliferation, survival, and permeability. SU11657 treatment in neuroblastoma xenografts reduced tumor vascular volume by 63-96% across three distinct cell lines (SK-N-AS, IMR-32, SH-SY5Y). This profound antiangiogenic effect correlated with significant tumor growth inhibition (88-93.8%) independent of MYCN amplification status [5] [9]. Mechanistically, immunohistochemistry confirmed decreased VEGFR-2 expression in both tumor cells and endothelial compartments during therapy.

  • Stem Cell Factor Receptor (c-KIT): Inhibition of c-KIT (CD117) signaling (IC50 ≈10-50 nM) directly impacts tumor cell survival and proliferation in malignancies dependent on this pathway, such as gastrointestinal stromal tumors (GIST). While less extensively documented for SU11657 than sunitinib, its shared c-KIT affinity implies activity against KIT-driven malignancies. Experimental neuroblastomas demonstrated decreased c-KIT protein expression following SU11657 treatment [5] [7] [9].

  • FMS-like Tyrosine Kinase 3 (FLT3): SU11657 potently inhibits FLT3 (IC50 ≈15 nM), including internal tandem duplication (ITD) mutants driving constitutive signaling in acute myeloid leukemia (AML). This inhibition disrupts downstream survival pathways (PI3K/AKT, STAT5). Importantly, SU11657 demonstrated synergistic effects with anthracyclines in FLT3-ITD-driven leukemia models. Dual administration with doxorubicin significantly increased survival of leukemic mice compared to either agent alone, suggesting potential to overcome chemotherapy resistance mechanisms [3] [4].

Table 2: SU11657 Target Inhibition Profile and Functional Consequences in Experimental Models

Target KinaseInhibition IC50 (nM)Primary Cellular EffectsValidated Disease ModelsKey Experimental Findings
VEGFR2≈10Endothelial apoptosis, reduced migration, vascular permeability decreaseNeuroblastoma xenografts (SK-N-AS, IMR-32, SH-SY5Y)63-96% reduction in vascular volume; 88-93.8% tumor growth inhibition [5] [9]
PDGFRβ≈20Pericyte detachment, impaired vessel maturationRadiation-induced pulmonary fibrosis50% reduction in lung density; survival prolongation (19→30 weeks, p<0.01) [7]
FLT3 (WT/ITD)≈15Leukemic blast apoptosis, proliferation blockFLT3-ITD+ leukemia models; Combined with doxorubicinEnhanced survival in combination therapy vs monotherapy [3] [4]
c-KIT≈10-50Reduced tumor cell survival/proliferationNeuroblastoma xenograftsDecreased c-KIT protein expression during therapy [5] [9]

Experimental Research Applications Highlighting Mechanistic Insights:

  • Overcoming Chemotherapy Resistance: In FLT3-ITD-driven leukemia, SU11657 reversed intrinsic resistance to anthracyclines. Leukemic mice treated with SU11657 plus doxorubicin exhibited significantly prolonged survival compared to those receiving either agent alone, demonstrating the compound's potential to sensitize resistant malignancies to conventional chemotherapy [4].

  • Radiosensitization: SU11657 significantly enhanced the radiation response in meningioma models. Treatment with SU11657 reduced clonogenic survival of primary human meningioma cells in a dose-dependent manner. When combined with radiation (6-MV photons), it substantially increased radiosensitivity, particularly in atypical meningioma subtypes. This suggests its utility in modulating the tumor microenvironment to enhance radiotherapeutic efficacy [7].

  • Antiangiogenic Biomarker Modulation: Plasma biomarker analysis in neuroblastoma-bearing mice revealed dynamic changes during SU11657 therapy: VEGF-A, PDGF-BB, and stem cell factor (SCF) concentrations increased per unit tumor volume at days 10-20 of treatment. This compensatory rise likely reflects a feedback response to receptor inhibition and provides pharmacodynamic evidence of target engagement [5] [9].

Table 3: SU11657 Effects on Angiogenesis Parameters in Neuroblastoma Xenografts [5] [9]

Angiogenesis ParameterSK-N-AS (% Reduction)IMR-32 (% Reduction)SH-SY5Y (% Reduction)Biological Implication
Number of Vessels per Grid85%92%78%Reduced microvessel density
Vessel Length per Tumor Volume76%89%70%Impaired vascular network complexity
Vessel Volume per Tumor Volume96%94%63%Significant decrease in tumor perfusion
Vessel Surface Area per Tumor Volume91%88%75%Diminished nutrient/waste exchange capacity

Properties

Product Name

SU11657

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SU11657; SU11657; SU11657.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.